molecular formula C15H12Br2 B3030591 2,6-Dibromo-9,9-dimethyl-9H-fluorene CAS No. 925889-85-6

2,6-Dibromo-9,9-dimethyl-9H-fluorene

Cat. No.: B3030591
CAS No.: 925889-85-6
M. Wt: 352.06
InChI Key: ASUQXIDYMVXFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-9,9-dimethyl-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 9 position of the fluorene structure. It is known for its high electron delocalization and fluorescent properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-9,9-dimethyl-9H-fluorene can be synthesized through the bromination of 9,9-dimethyl-9H-fluorene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, solvents like ether or tetrahydrofuran (THF), low temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Zinc, hydrochloric acid, ethanol as solvent.

Major Products Formed

    Substitution: Various substituted fluorenes depending on the reagent used.

    Oxidation: Fluorenone derivatives.

    Reduction: 9,9-Dimethyl-9H-fluorene.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-9,9-dimethyl-9H-fluorene is primarily based on its ability to participate in electron delocalization and conjugation. The presence of bromine atoms and methyl groups influences its reactivity and interaction with other molecules. In organic electronics, it acts as a building block for semiconducting polymers, facilitating charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of bromine atoms at the 2 and 6 positions, which affects its electronic properties and reactivity. This positioning allows for distinct substitution patterns and reactivity compared to other brominated fluorenes .

Properties

IUPAC Name

2,6-dibromo-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2/c1-15(2)13-6-4-9(16)7-12(13)11-5-3-10(17)8-14(11)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUQXIDYMVXFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661479
Record name 2,6-Dibromo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-85-6
Record name 2,6-Dibromo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-9,9-dimethyl-9H-fluorene
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-9,9-dimethyl-9H-fluorene
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-9,9-dimethyl-9H-fluorene
Reactant of Route 4
2,6-Dibromo-9,9-dimethyl-9H-fluorene
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-9,9-dimethyl-9H-fluorene
Reactant of Route 6
2,6-Dibromo-9,9-dimethyl-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.